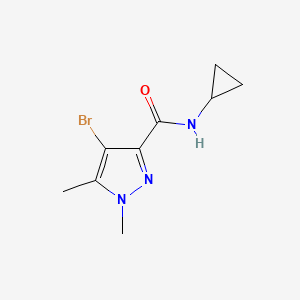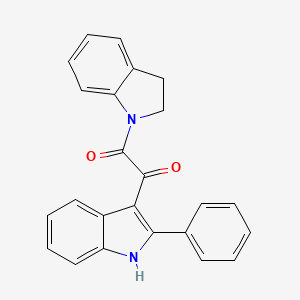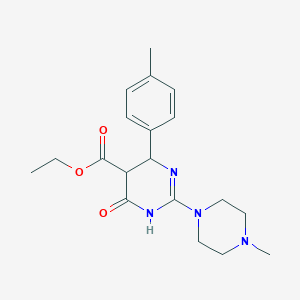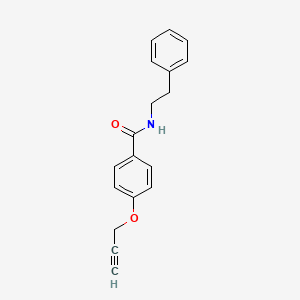
4-(1-azepanylcarbonyl)-2-(3-bromophenyl)quinoline
Beschreibung
Quinoline derivatives are an important class of heterocyclic aromatic compounds that possess a wide range of biological and chemical properties. They are characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms. These compounds have been extensively studied for their synthetic versatility, which allows for the generation of a large number of structurally diverse derivatives with applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions, Buchwald–Hartwig amination, and cascade cyclization processes. For instance, new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been synthesized via the Buchwald–Hartwig amination, demonstrating the use of 6-bromoquinoline precursors obtained from intramolecular cyclization reactions (Bonacorso et al., 2018). Additionally, TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides for the synthesis of 4-bromo quinolines highlights the diversity of synthetic methods (Jin et al., 2019).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using NMR, IR, UV–vis, X-ray techniques, and computational studies. For example, the organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide was synthesized via oxidative cyclization and characterized extensively, demonstrating the ionic nature of the compound with bromide as a counterion (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and coupling reactions. Their reactivity is influenced by the substitution pattern on the quinoline nucleus, enabling the synthesis of a wide range of functionalized compounds. For instance, ethynyl ketene-S,S-acetals have been used in the synthesis of 4-functionalized quinolines via a one-pot three-component reaction, highlighting the compounds' reactivity (Zhao et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their photophysical properties, are often studied using photophysical analyses. For instance, certain quinoline derivatives have been analyzed for their interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating their potential applications in molecular biology and pharmacology (Bonacorso et al., 2018).
Eigenschaften
IUPAC Name |
azepan-1-yl-[2-(3-bromophenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O/c23-17-9-7-8-16(14-17)21-15-19(18-10-3-4-11-20(18)24-21)22(26)25-12-5-1-2-6-13-25/h3-4,7-11,14-15H,1-2,5-6,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGLNASWARZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-5-oxo-N-[2-(phenylthio)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4641791.png)
![N-[3-(2-pyrimidinyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4641795.png)
![N-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4641802.png)
![dimethyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4641812.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4641820.png)



![1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4641858.png)
![methyl [2-chloro-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B4641870.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4641880.png)

![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4641887.png)
